![molecular formula C10H12N4 B15234790 7-Cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B15234790.png)
7-Cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine typically involves multi-step processes starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine with cyclopropylamine in the presence of a base such as sodium hydride can yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis have been explored to reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 4-amino position.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various alkylated derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with potential biological activity.
Biology: The compound has been investigated for its role in inhibiting specific enzymes and proteins, making it a candidate for drug development.
Mécanisme D'action
The mechanism of action of 7-Cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: A precursor in the synthesis of various derivatives.
7H-Pyrrolo[2,3-D]pyrimidin-4-amine: A core structure for many kinase inhibitors.
N-Phenyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine: Another derivative with potential therapeutic applications.
Uniqueness: 7-Cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine is unique due to its cyclopropyl and methyl substitutions, which can enhance its binding affinity and selectivity for specific targets compared to other similar compounds .
Propriétés
Formule moléculaire |
C10H12N4 |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
7-cyclopropyl-2-methylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C10H12N4/c1-6-12-9(11)8-4-5-14(7-2-3-7)10(8)13-6/h4-5,7H,2-3H2,1H3,(H2,11,12,13) |
Clé InChI |
QFGZCYPFQNBSKF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C2C=CN(C2=N1)C3CC3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B15234713.png)
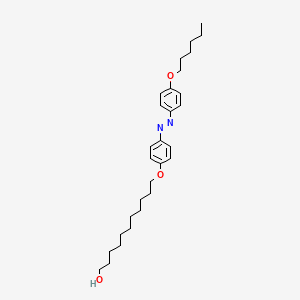
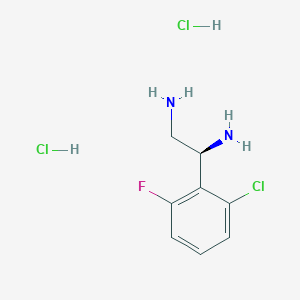
![Ethyl 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B15234743.png)
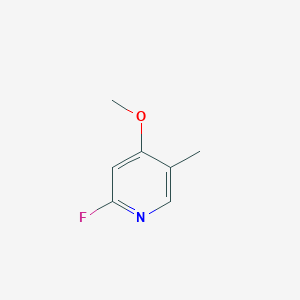
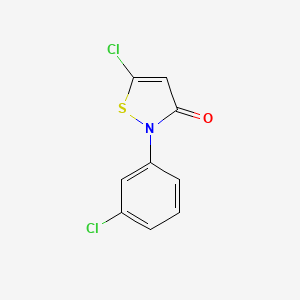
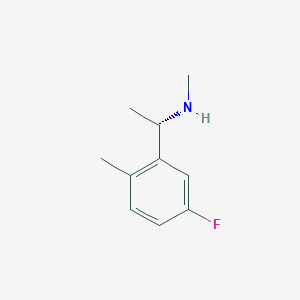

![5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B15234771.png)
![6-fluoro-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15234773.png)

![(R)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B15234808.png)

